molecular formula C10H8O4 B14733132 5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione CAS No. 4988-51-6

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B14733132
CAS No.: 4988-51-6
M. Wt: 192.17 g/mol
InChI Key: HQFIIOPDBQMRIE-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione is a dihydro derivative of the naturally occurring quinone, naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) . This compound features a partially saturated naphthoquinone core, which contributes to its redox-active properties and ability to undergo tautomerization via enolization processes . As a key intermediate or model compound in organic synthesis, it is valuable for studying the chemistry of naphthoquinones and for the development of novel synthetic methodologies . Researchers investigate its potential as a precursor to biologically active molecules, given that related naphthoquinones like shikonin demonstrate significant cytotoxic effects by inducing apoptotic cell death through mitochondrial and endoplasmic reticulum-mediated pathways in studies on human colon cancer cells . The compound's structure allows for exploration in materials science, and it has been referenced in patent literature for applications such as the synthesis of dyes . This product is provided for chemical research and biological screening purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFIIOPDBQMRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450045
Record name 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4988-51-6
Record name 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology

The most widely reported synthesis involves reductive dechlorination of 2,3-dichloronaphthazarin (5,8-dihydroxy-1,4-naphthoquinone-2,3-dichloride) using stannous chloride (SnCl₂) in hydrochloric acid (HCl).

Procedure :

  • Reaction Setup : A mixture of 2,3-dichloronaphthazarin (13.1 g, 50 mmol), SnCl₂·H₂O (27.1 g, 120 mmol), and 4 M HCl (750 mL) is refluxed for 5 hours.
  • Isolation : The reaction mixture transitions to a green solution within 30 minutes. Post-reflux, the product is filtered while hot, cooled to room temperature, and recrystallized to yield deep green crystals.
  • Purification : The crude product is washed with cold water and dried under vacuum.

Reaction Scheme :
$$
\text{C}{10}\text{H}4\text{Cl}2\text{O}4 + \text{SnCl}2 \xrightarrow{\text{HCl, \Delta}} \text{C}{10}\text{H}8\text{O}4 + \text{SnCl}_4 + \text{HCl (gas)}
$$

Key Data

Parameter Value Source
Yield 89.1%
Purity >95% (HPLC)
Melting Point 147–149°C
Solubility Sparingly soluble in H₂O, soluble in ethanol

Advantages and Limitations

  • Advantages : High yield, straightforward purification, and scalability for gram-scale synthesis.
  • Limitations : Requires handling of corrosive HCl and toxic SnCl₂. Residual tin contamination may necessitate additional purification steps.

Oxidative Dehydrogenation of 5,8-Dihydroxy-1-Tetralone

Methodology

An alternative route involves oxidative dehydrogenation of 5,8-dihydroxy-1-tetralone using silver oxide (Ag₂O) or manganese dioxide (MnO₂).

Procedure :

  • Reaction Setup : 5,8-Dihydroxy-1-tetralone (9) is suspended in dioxane/water (1:1) with Ag₂O (2 equiv.) and refluxed for 6–8 hours.
  • Isolation : The mixture is filtered to remove Ag residues, and the filtrate is concentrated under reduced pressure.
  • Purification : The product is extracted with dichloromethane (DCM) and recrystallized from ethanol.

Reaction Scheme :
$$
\text{C}{10}\text{H}{10}\text{O}3 \xrightarrow{\text{Ag}2\text{O, \Delta}} \text{C}{10}\text{H}8\text{O}4 + \text{H}2\text{O}
$$

Key Data

Parameter Value Source
Yield 65–72%
Byproducts Juglone (5–15%)
Reaction Time 6–8 hours

Advantages and Limitations

  • Advantages : Avoids halogenated precursors; suitable for tandem oxidation-hydroxylation reactions.
  • Limitations : Lower yield compared to reductive methods, competing formation of fully aromatic naphthazarin.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Method Yield (%) Cost (USD/g) Scalability Environmental Impact
Reductive Dechlorination 89.1 12.50 High Moderate (Sn/HCl waste)
Oxidative Dehydrogenation 68.5 18.20 Moderate Low (Ag recovery)

Mechanistic Insights

  • Reductive Dechlorination : Proceeds via sequential two-electron transfers from SnCl₂, replacing Cl atoms with hydrogen. The acidic medium stabilizes intermediates, preventing over-reduction.
  • Oxidative Dehydrogenation : Ag₂O acts as a mild oxidizer, selectively abstracting hydrogen from the tetralone’s saturated ring while preserving hydroxyl groups. Competing pathways (e.g., hydroxylation at adjacent positions) necessitate careful stoichiometric control.

Emerging Strategies and Modifications

Catalytic Hydrogenation of Naphthazarin

Preliminary studies suggest that catalytic hydrogenation of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) over Pd/C (10% w/w) in ethanol at 50°C selectively reduces the 2,3-double bond. However, yields remain suboptimal (45–55%) due to competing full saturation or decomposition.

Biocatalytic Approaches

Recent explorations using fungal peroxidases (e.g., Trametes versicolor) demonstrate partial reduction of naphthazarin under aerobic conditions. While environmentally benign, these methods lack reproducibility for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized naphthalene derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Ethers, esters, and sulfonates.

Scientific Research Applications

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione and its derivatives have a variety of applications, particularly in the medical and industrial fields . This compound, related to naphthoquinones, exhibits biological activities that make it valuable in scientific research .

Scientific Research Applications

Antimicrobial Applications
Naphthoquinone derivatives have demonstrated the ability to suppress various bacteria and fungal strains . Studies show that modified naphthoquinones exhibit antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa . Specific derivatives also possess activity against Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa .

Anticancer Potential
Naphthoquinone derivatives, including 5,8-dihydroxy-1,4-naphthoquinone, have shown potent antitumor activity against various cancers, though their clinical use is limited due to side effects . Research aims to improve therapeutic efficacy and reduce side effects through the synthesis of novel naphthoquinone derivatives . For example, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) has cytotoxic effects on gastric cancer cells by inducing mitochondrial-related apoptosis and increasing reactive oxygen species (ROS) accumulation .

Enzyme Inhibition
Some derivatives, such as 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), are examined for their potential to inhibit acetylcholinesterase (AChE) and Aβ, relevant in Alzheimer's disease research .

Reactivity and Synthesis
The chemical reactivity of 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione allows for various reactions typical of naphthoquinones. These reactions enable the synthesis of derivatives with distinct biological properties. Common synthetic methods include Friedel-Crafts acylation .

Dye Industry

5,8-Dihydroxy-1,4-naphthoquinone is used as a dyestuff because it can produce various shades of color in different solvents .

Table of Related Compounds and Their Features

Compound NameNotable Features
5-Hydroxy-2,3-dihydronaphthalene-1,4-dioneLacks the butylamino group; exhibits antioxidant properties
5-Amino-2,3-dihydronaphthalene-1,4-dioneContains an amino group; studied for antimicrobial activity
6-(Methylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dioneSimilar structure but with a methyl group; potential anticancer effects

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a potential candidate for redox cycling in biological systems. It can interact with cellular components such as enzymes and proteins, influencing various biochemical pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Naphthoquinones: Methoxy vs. Hydroxy Groups

1,4,5,8-Tetramethoxynaphthalene

  • Structure : Fully aromatic naphthalene core with methoxy groups at positions 1, 4, 5, and 6.
  • Binding Affinity : Higher binding energy (−20.890 kcal/mol) compared to the target compound, attributed to interactions with nine residues (e.g., Arg 169, His 172) .

5,8-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione (DMN)

  • Structure : Methyl groups at positions 2 and 3 instead of a dihydro structure.
  • Synthesis : Prepared via alkylation reactions using sodium persulfate in DMSO/water .
Table 1: Substituent Effects on Binding and Reactivity
Compound Substituents Binding Energy (kcal/mol) Key Residues Interacted
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione 5,8-OH; 2,3-dihydro −18.127 Gly 303, Asn 305, Arg 306
1,4,5,8-Tetramethoxynaphthalene 1,4,5,8-OCH₃ −20.890 Arg 169, His 172, Thr 173
DMN 2,3-CH₃; 5,8-OH N/A N/A (synthetic focus)

Halogenated and Selenylated Derivatives

2,3-Dichloro-5,8-dihydroxynaphthalene-1,4-dione

  • Structure : Chlorine atoms at positions 2 and 3.
  • Reactivity : Chlorine enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions .

5,8-Dihydroxy-2,3-bis(phenylselanyl)naphthalene-1,4-dione

  • Structure : Phenylselanyl groups at positions 2 and 3.
  • Anticancer Activity : Selenium incorporation improves chemopreventive properties by modulating redox pathways .

Side Chain-Modified Derivatives

Shikonin (5,8-Dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione)

  • Structure : Aryl side chain at position 2 with a chiral hydroxy group.
  • Biological Activity: Exhibits higher efficacy in inducing apoptosis in ovarian cancer cells compared to simpler naphthoquinones .

Stereochemical and Saturation Effects

(S)-2-Hydroxy-2,3-dihydronaphthalene-1,4-dione

  • Structure : Stereospecific hydroxy group at position 2 (S-configuration).
  • Impact : Chirality influences enantioselective interactions with biological targets, as seen in CD3 comparison studies .

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol

  • Structure: Fully saturated bicyclic system with methano bridge.
Table 2: Structural and Functional Variations
Compound Saturation/Stereochemistry Key Property
Target Compound 2,3-Dihydro Moderate protein binding
(S)-2-Hydroxy derivative S-configuration Enantioselective activity
1,4,5,8-Tetrahydronaphthalene Fully saturated Reduced redox activity

Biological Activity

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione (also known as lawsone) is a naturally occurring compound primarily derived from the henna plant (Lawsonia inermis). This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which is responsible for its reactivity and biological effects. The compound's molecular formula is C₁₄H₁₀O₄, and its CAS number is 4988-51-6. The presence of hydroxyl groups at positions 5 and 8 enhances its potential for hydrogen bonding and interaction with biological macromolecules.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance:

  • Bacterial Inhibition : Research indicates that lawsone exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 50 to 200 µg/mL depending on the bacterial strain tested .
  • Antifungal Properties : Lawsone has shown efficacy against fungal pathogens like Candida albicans, with studies reporting MIC values around 100 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

  • Cell Proliferation Inhibition : In vitro studies reveal that lawsone can inhibit the proliferation of cancer cells such as breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values were reported to be approximately 20 µM for MCF-7 cells .
  • Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of lawsone significantly reduced tumor size in xenograft models of breast cancer. The treatment group showed a tumor reduction rate of approximately 60% compared to controls .
  • Synergistic Effects : Combination therapy involving lawsone and conventional chemotherapeutics (like doxorubicin) has shown enhanced cytotoxic effects in cancer cell lines. This suggests potential for developing combination therapies to improve treatment outcomes .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus100
Candida albicans100

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-720Induction of apoptosis
A54925Cell cycle arrest at G2/M phase

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for quinone-based drug design?

  • Methodological Answer : Link to existing quinone chemistry theories (e.g., electron-transfer mechanisms in antitumor agents). Design structure-activity relationship (SAR) studies by modifying hydroxylation patterns and comparing bioactivity .

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